molecular formula C13H23NO3 B3322274 tert-Butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1434141-76-0

tert-Butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B3322274
CAS No.: 1434141-76-0
M. Wt: 241.33 g/mol
InChI Key: YYBNAYOJLLFZPA-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate: is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structural features. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate typically involves the formation of the spirocyclic ring system followed by functionalization. One common method involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Conversion of the ester group to an alcohol.

    Substitution: Formation of substituted spirocyclic compounds with different functional groups.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate depends on its specific application. In drug design, the spirocyclic structure can interact with biological targets by fitting into binding pockets that are not accessible to more linear molecules. This can result in enhanced binding affinity and selectivity .

Comparison with Similar Compounds

  • tert-Butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

Comparison: tert-Butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate is unique due to its specific functional groups and the presence of a hydroxymethyl group, which can undergo various chemical transformations. This makes it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-6-4-5-13(14)7-10(8-13)9-15/h10,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBNAYOJLLFZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801129180
Record name 5-Azaspiro[3.4]octane-5-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434141-76-0
Record name 5-Azaspiro[3.4]octane-5-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434141-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[3.4]octane-5-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate
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